(S)-2,3-Epoxysqualene
(S)-2,3-Epoxysqualene
(S)-2,3-epoxysqualene is a 2,3-epoxysqualene in which the chiral centre has S configuration. It is converted into lanosterol by lanosterol synthase (EC 5.4.99.7) in a key rate-limiting step in the biosynthesis of chloesterol, steroid hormones, and vitamin D. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a squalene.
(S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway.
(S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase.
(S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway.
(S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase.
Brand Name:
Vulcanchem
CAS No.:
54910-48-4
VCID:
VC20852066
InChI:
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
SMILES:
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Molecular Formula:
C30H50O
Molecular Weight:
426.7 g/mol
(S)-2,3-Epoxysqualene
CAS No.: 54910-48-4
Cat. No.: VC20852066
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-2,3-epoxysqualene is a 2,3-epoxysqualene in which the chiral centre has S configuration. It is converted into lanosterol by lanosterol synthase (EC 5.4.99.7) in a key rate-limiting step in the biosynthesis of chloesterol, steroid hormones, and vitamin D. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a squalene. (S)-2, 3-Epoxysqualene, also known as (S)-squalene-2, 3-epoxide, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units (S)-2, 3-Epoxysqualene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-2, 3-epoxysqualene is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm (S)-2, 3-Epoxysqualene can be converted into lanosterin through the action of the enzyme lanosterol synthase. In humans, (S)-2, 3-epoxysqualene is involved in the pamidronate action pathway, the risedronate action pathway, the alendronate action pathway, and the ibandronate action pathway (S)-2, 3-Epoxysqualene is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the cholesteryl ester storage disease pathway, the wolman disease pathway, and the hypercholesterolemia pathway. (S)-2, 3-Epoxysqualene is an intermediate in the biosynthesis of Terpenoid. It is a substrate for Squalene monooxygenase and Lanosterol synthase. |
|---|---|
| CAS No. | 54910-48-4 |
| Molecular Formula | C30H50O |
| Molecular Weight | 426.7 g/mol |
| IUPAC Name | (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
| Standard InChI | InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 |
| Standard InChI Key | QYIMSPSDBYKPPY-RSKUXYSASA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C |
| SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
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